molecular formula C15H22N2 B1215658 Indolylheptylamine CAS No. 29852-47-9

Indolylheptylamine

Cat. No.: B1215658
CAS No.: 29852-47-9
M. Wt: 230.35 g/mol
InChI Key: QMBZPQLSFZKDBT-UHFFFAOYSA-N
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Description

Indolylheptylamine, also known as heptylindole, is a relatively new compound belonging to the family of indoleamines. It is characterized by the presence of an indole ring system attached to a heptylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolylheptylamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a heptyl ketone .

Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and subsequent conversion of the epoxide into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Indolylheptylamine undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indolenine derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Indolenine derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Indolylheptylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of indolylheptylamine involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in its biological activity. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation, leading to various physiological responses .

Comparison with Similar Compounds

    Indole: The parent compound of indolylheptylamine, widely studied for its biological activities.

    Tryptamine: Another indoleamine with significant biological importance.

    Serotonin: A neurotransmitter derived from tryptamine, known for its role in mood regulation.

Uniqueness: this compound is unique due to its heptylamine chain, which imparts distinct chemical and biological properties compared to other indoleamines. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-(1H-indol-3-yl)heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-11-7-3-1-2-4-8-13-12-17-15-10-6-5-9-14(13)15/h5-6,9-10,12,17H,1-4,7-8,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBZPQLSFZKDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183972
Record name Indolylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29852-47-9
Record name Indolylheptylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029852479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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